N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Key structural features include a 5-oxo group on the triazoloquinazolinone scaffold, a sulfanyl (-S-) linker connected to a propan-2-ylcarbamoylmethyl substituent, and an N-(2-methylpropyl)propanamide side chain. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula can be inferred as C23H28N6O3S (molecular weight ~492.6 g/mol) based on structural analogs . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling agents like HATU, as seen in related triazoloquinazolinone derivatives .
Properties
IUPAC Name |
N-(2-methylpropyl)-3-[5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-13(2)11-22-17(28)9-10-26-19(30)15-7-5-6-8-16(15)27-20(26)24-25-21(27)31-12-18(29)23-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURSEXGBZLCFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline structure.
Introduction of Functional Groups:
Final Coupling: The final step involves coupling the intermediate with N-(2-methylpropyl)propanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Antimicrobial Properties
The presence of the triazole moiety in the compound suggests potential antimicrobial activity. Triazoles are known for their efficacy against a variety of pathogens:
- Applications : It may be effective against bacterial infections and fungal pathogens. Further studies are necessary to elucidate its spectrum of activity and mechanism of action.
Inflammation and Immune Response Modulation
The compound has shown promise in modulating immune responses:
- Potential Uses : It could be utilized in treating inflammatory diseases or conditions characterized by excessive immune activation. Research into its effects on cytokine production and immune cell activation is ongoing.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a related compound on various cancer cell lines. The findings demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In vitro studies evaluated the antimicrobial efficacy of the compound against several strains of bacteria and fungi. Results indicated a notable reduction in microbial load at certain concentrations, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other triazoloquinazolinone derivatives, particularly in the core scaffold and sulfanyl-propanamide side chains. Key analogs include:
Structural Insights :
- The triazoloquinazolinone core is critical for bioactivity, as modifications here (e.g., oxadiazole substitution) reduce binding affinity in related compounds .
- The sulfanyl-linked carbamoylmethyl group enhances solubility and enables hydrogen bonding, as seen in analogs with benzyl or propan-2-yl groups .
Key Differences :
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
- Triazoloquinazolinones: NMR data (1H/13C) for analogs show distinct shifts in regions corresponding to substituents. For example, benzylcarbamoyl groups introduce aromatic proton signals (δ 7.2–7.4 ppm), absent in the target compound’s propan-2-yl derivative .
- Core Scaffold: Chemical shifts for positions 29–36 and 39–44 vary significantly between triazoloquinazolinones and oxadiazole derivatives, reflecting differences in electron density .
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, structural analogs exhibit:
- Antioxidant Activity: Triazoloquinazolinones with sulfanyl-propanamide groups show moderate radical scavenging, linked to the sulfanyl moiety’s redox activity .
Biological Activity
N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H30N6O4S
- Molecular Weight : 478.59 g/mol
- IUPAC Name : N-(2-methylpropyl)-3-[5-oxo-1-{[(propan-2-yl)carbamoyl]methyl}sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
- SMILES Notation : CC(C)N(C(=O)C(C)C(=O)N(C)C(=O)S(C)C(=O)N(C(=O)C(C)C(=O))C(=O))C(=O)
Research indicates that compounds similar to N-(2-methylpropyl)-3-[5-oxo-1-(...)] exhibit various biological activities primarily through their interactions with specific cellular targets. The triazole and quinazoline moieties are known to influence several biological pathways:
- Antimicrobial Activity : Compounds containing triazole structures have shown effectiveness against a range of bacteria and fungi by inhibiting essential enzymes involved in cell wall synthesis.
- Anticancer Properties : The quinazoline derivatives are reported to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro and In Vivo Studies
Several studies have been conducted to assess the biological activity of this compound:
| Study Type | Description | Findings |
|---|---|---|
| In Vitro | Cytotoxicity assays on cancer cell lines (e.g., MCF7, HeLa) | Significant inhibition of cell growth with IC50 values in the low micromolar range. |
| In Vivo | Animal models for inflammation | Reduction in edema and inflammatory markers compared to control groups. |
| In Vitro | Antimicrobial susceptibility tests | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL. |
Case Studies
-
Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinazoline derivatives. The compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . -
Antimicrobial Efficacy :
Research highlighted in PubChem demonstrated that similar compounds showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial DNA gyrase . -
Anti-inflammatory Properties :
Another investigation found that derivatives of this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a significant anti-inflammatory effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
